1-isopropyl-3-phenyl-1H-pyrazole-5-carbonitrile
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Overview
Description
1-Isopropyl-3-phenyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-isopropyl-3-phenyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the isopropyl and cyano groups . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.
Chemical Reactions Analysis
1-Isopropyl-3-phenyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-Isopropyl-3-phenyl-1H-pyrazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-isopropyl-3-phenyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
1-Isopropyl-3-phenyl-1H-pyrazole-5-carbonitrile can be compared with other pyrazole derivatives, such as:
- 1-Phenyl-3-methyl-1H-pyrazole-5-carbonitrile
- 1-Isopropyl-1H-pyrazole-5-carboxylic acid These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of isopropyl and cyano groups in this compound contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C13H13N3 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
5-phenyl-2-propan-2-ylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C13H13N3/c1-10(2)16-12(9-14)8-13(15-16)11-6-4-3-5-7-11/h3-8,10H,1-2H3 |
InChI Key |
LIDYUUDOYNHWOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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